4-Amino-2-chloro-6-phenylpyridine-3,5-dicarbonitrile
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Overview
Description
4-AMINO-2-CHLORO-5-CYANO-6-PHENYL-3-PYRIDYL CYANIDE is a heterocyclic compound that contains a pyridine ring substituted with amino, chloro, cyano, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-CHLORO-5-CYANO-6-PHENYL-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the amino, chloro, and cyano groups can be achieved through substitution reactions using suitable reagents.
Phenyl Group Addition: The phenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-2-CHLORO-5-CYANO-6-PHENYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-AMINO-2-CHLORO-5-CYANO-6-PHENYL-3-PYRIDYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-AMINO-2-CHLORO-5-CYANO-6-PHENYL-3-PYRIDYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-2-CHLORO-5-CYANO-6-METHYL-3-PYRIDYL CYANIDE
- 4-AMINO-2-CHLORO-5-CYANO-6-ETHYL-3-PYRIDYL CYANIDE
- 4-AMINO-2-CHLORO-5-CYANO-6-PHENYL-3-PYRIDYL METHYL ETHER
Uniqueness
4-AMINO-2-CHLORO-5-CYANO-6-PHENYL-3-PYRIDYL CYANIDE is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H7ClN4 |
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Molecular Weight |
254.67 g/mol |
IUPAC Name |
4-amino-2-chloro-6-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-13-10(7-16)11(17)9(6-15)12(18-13)8-4-2-1-3-5-8/h1-5H,(H2,17,18) |
InChI Key |
JMVMBYUMTLLMEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)N)C#N)Cl |
Origin of Product |
United States |
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